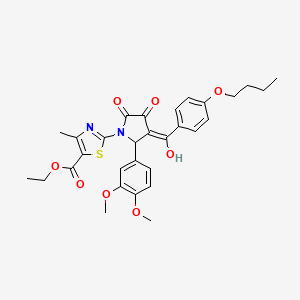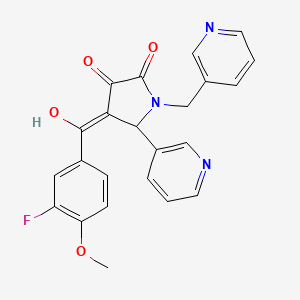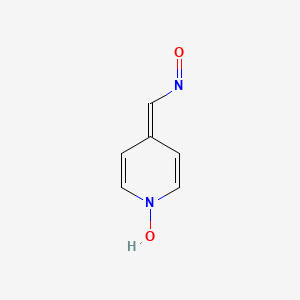
2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C26H19BrN2O4 and a molecular weight of 503.356 g/mol . This compound is known for its unique structure, which includes a methoxy group, a naphthoyl group, and a bromobenzoate group. It is primarily used in scientific research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve the following steps:
Formation of the Naphthoyl Intermediate: The naphthoyl group is introduced through a reaction between naphthalene and an appropriate acylating agent under acidic conditions.
Hydrazone Formation: The naphthoyl intermediate is then reacted with hydrazine to form the carbohydrazonoyl group.
Coupling with Methoxyphenyl Bromobenzoate: The final step involves coupling the carbohydrazonoyl intermediate with 2-methoxy-4-bromobenzoic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are likely to be applied.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The naphthoyl group can be reduced to a naphthyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of naphthyl derivatives.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is primarily used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with hydrazone and naphthoyl groups.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- 2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxy, naphthoyl, and bromobenzoate groups provide a versatile platform for various chemical modifications and applications.
Properties
CAS No. |
767305-60-2 |
|---|---|
Molecular Formula |
C26H19BrN2O4 |
Molecular Weight |
503.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C26H19BrN2O4/c1-32-24-14-17(12-13-23(24)33-26(31)19-8-4-9-20(27)15-19)16-28-29-25(30)22-11-5-7-18-6-2-3-10-21(18)22/h2-16H,1H3,(H,29,30)/b28-16+ |
InChI Key |
JPHMDODOLRIKQF-LQKURTRISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12003195.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12003199.png)



![Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003224.png)


![N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide](/img/structure/B12003263.png)




